Cas no 1806209-06-2 (2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine)

2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine is a versatile brominated pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity for synthetic applications. The presence of both amino and bromomethyl functional groups enables selective modifications, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, which is advantageous in drug design. Its well-defined structure allows for precise functionalization, facilitating the development of complex heterocyclic compounds. This compound is particularly useful in cross-coupling reactions and nucleophilic substitutions, providing a robust platform for constructing tailored molecular architectures. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine structure
1806209-06-2 structure
Product Name:2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine
CAS No:1806209-06-2
MF:C8H8BrF3N2O
MW:285.061131477356
CID:4933289
Update Time:2025-05-25

2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H8BrF3N2O/c1-4-5(3-9)2-6(14-7(4)13)15-8(10,11)12/h2H,3H2,1H3,(H2,13,14)
    • InChI Key: PAXHWTKMKMKSCF-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(N=C(C=1C)N)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • XLogP3: 2.9
  • Topological Polar Surface Area: 48.1

2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A020005767-500mg
2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine
1806209-06-2 97%
500mg
$1,068.20 2022-03-31
Alichem
A020005767-1g
2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine
1806209-06-2 97%
1g
$1,848.00 2022-03-31

Additional information on 2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine

Introduction to 2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine (CAS No. 1806209-06-2)

2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine (CAS No. 1806209-06-2) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural features, including an amino group, a bromomethyl substituent, a methyl group, and a trifluoromethoxy group, make it a valuable intermediate in the synthesis of various biologically active molecules. This compound belongs to the pyridine class of heterocycles, which are well-documented for their broad spectrum of pharmacological activities.

The bromomethyl moiety in the molecule is particularly noteworthy as it serves as a reactive handle for further functionalization through nucleophilic substitution reactions. This property allows chemists to easily introduce additional functional groups, enabling the synthesis of complex molecular architectures. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for drug development. Furthermore, the amino group provides opportunities for further derivatization, such as coupling with carboxylic acids or forming amides, which are common strategies in drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Pyridine derivatives have been extensively studied due to their ability to interact with biological targets such as enzymes and receptors. The compound 2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine has emerged as a key building block in the synthesis of small-molecule inhibitors and modulators. For instance, it has been utilized in the development of compounds with potential applications in oncology, neurology, and anti-inflammatory therapies.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By incorporating the bromomethyl group into a pyridine core, researchers can design molecules that selectively inhibit specific kinases by disrupting their normal function. The trifluoromethoxy group further contributes to the binding affinity and selectivity of these inhibitors by modulating hydrophobic interactions and electronic properties.

Recent advancements in computational chemistry have also highlighted the potential of 2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine as a scaffold for drug discovery. Molecular docking studies have demonstrated its ability to bind effectively to various protein targets, suggesting its utility in designing novel therapeutic agents. These studies have been complemented by experimental efforts, where analogs derived from this compound have shown promising activity in preclinical models.

The pharmaceutical industry has taken notice of the synthetic utility and biological relevance of this compound. Several companies are now exploring its potential in developing new drugs for unmet medical needs. The ease with which it can be modified into more complex structures makes it an attractive candidate for library synthesis programs aimed at identifying lead compounds for further optimization.

From a chemical perspective, the synthesis of 2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine represents an excellent example of modern organic chemistry techniques. The reaction sequence typically involves multi-step transformations starting from readily available pyridine precursors. Key steps include halogenation, methylation, and introduction of the trifluoromethoxy group via metal-catalyzed cross-coupling reactions. These synthetic strategies highlight the importance of palladium-catalyzed processes in constructing complex heterocyclic frameworks.

The versatility of this compound extends beyond its use as an intermediate in drug synthesis. It has also been explored in materials science applications due to its ability to form coordination complexes with metal ions. These complexes exhibit unique properties that make them suitable for use as catalysts or luminescent materials. The combination of biological relevance and material science applications underscores the broad utility of 2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine.

In conclusion, 2-Amino-4-(bromomethyl)-3-methyl-6-(trifluoromethoxy)pyridine (CAS No. 1806209-06-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse synthetic modifications, making it a valuable tool for drug discovery efforts targeting various diseases. As research continues to uncover new applications for this compound, its importance is likely to grow further within the chemical and pharmaceutical communities.

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